molecular formula C7H5BrClFO3S B6171510 3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride CAS No. 2385021-18-9

3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride

Cat. No.: B6171510
CAS No.: 2385021-18-9
M. Wt: 303.53 g/mol
InChI Key: FVXZEYSFUHTSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5BrClFO3S. It is a derivative of benzene, featuring bromine, fluorine, methoxy, and sulfonyl chloride functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. The process begins with the bromination and fluorination of a methoxybenzene derivative, followed by sulfonylation using chlorosulfonic acid or similar reagents . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation and subsequent sulfonylation reactions. These methods are optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a key site for chemical modifications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-fluoro-1-methoxybenzene
  • 3-bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride
  • 1-bromo-2-fluoro-4-methoxybenzene

Uniqueness

Compared to similar compounds, it offers a unique balance of electronic and steric properties, making it valuable for targeted chemical synthesis and research.

Properties

CAS No.

2385021-18-9

Molecular Formula

C7H5BrClFO3S

Molecular Weight

303.53 g/mol

IUPAC Name

3-bromo-2-fluoro-4-methoxybenzenesulfonyl chloride

InChI

InChI=1S/C7H5BrClFO3S/c1-13-4-2-3-5(14(9,11)12)7(10)6(4)8/h2-3H,1H3

InChI Key

FVXZEYSFUHTSHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)Cl)F)Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.